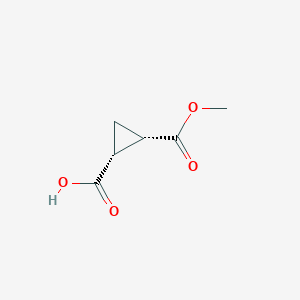

3-(5-Methyl-2-furyl)acrylic acid ethyl ester

Descripción general

Descripción

“3-(5-Methyl-2-furyl)acrylic acid ethyl ester” is a derivative of 3-(2-furyl)acrylic acid . It has potential applications as a sustainable chemical building unit . It is synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .

Synthesis Analysis

The synthesis of “this compound” starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by FTIR, NMR (1H, 13C), and elemental analysis .Chemical Reactions Analysis

The olefinic group in “this compound” is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst . The catalytic processes are optimized on various reaction parameters .Aplicaciones Científicas De Investigación

Synthesis and Reactions

A series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, related to 3-(5-Methyl-2-furyl)acrylic acid ethyl ester, were synthesized to study their chemical properties and reactions. These compounds exhibit regioselective addition reactions, such as with nitromethane, to form specific propanoic acids, indicating their potential utility in organic synthesis and material science (Pevzner, 2016).

Stereochemistry and Functional Derivatives

Research into the syntheses and steric configurations of various furan compounds, including derivatives of 3-(5-Methyl-2-furyl)acrylic acid, has contributed to a deeper understanding of stereochemical principles in organic chemistry. Such studies are crucial for the development of new pharmaceuticals and materials (Hirao et al., 1973).

Antimicrobial Effects

Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have been investigated for their antimicrobial properties. These studies provide insights into the potential use of furan derivatives in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and fungi (Kellová et al., 2008).

Halogenated Derivatives

The synthesis of halogenoethyl and halogenoethylthiol esters of furan series carboxylic acids, including those similar to this compound, highlights their potential applications in the development of new compounds with varied biological activities (Kurgan et al., 1967).

Conformational Analysis

The conformational analysis of certain acrylic acids, including derivatives similar to this compound, contributes to our understanding of molecular structures and their implications for reactivity and biological activity. This knowledge is instrumental in the design of new drugs and materials with specific properties (Fisichella et al., 1975).

Vinyl Esters Synthesis

The synthesis of vinyl esters from acids of the furan series, including those related to this compound, showcases the versatility of these compounds in organic synthesis and potential industrial applications (Skvortsova et al., 1972).

Photochemical Dimerization

Studies on the photochemical dimerization of compounds like methyl 3-(2-furyl)acrylate reveal insights into the photochemical behaviors of furan derivatives, which could be leveraged in the development of photo-responsive materials (D’Auria, 2014).

Direcciones Futuras

The future directions for “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” could involve further exploration of its potential applications as a sustainable chemical building unit . More research could also be conducted to optimize the synthesis process and to investigate its physical and chemical properties, safety and hazards, and mechanism of action.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors, influencing biochemical pathways .

Mode of Action

It’s known that the compound can undergo various chemical transformations, such as esterification and catalytic hydrogenation . These transformations can potentially alter the compound’s interaction with its targets, leading to changes in its biological activity .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, efficacy, and safety profile .

Result of Action

Similar compounds have been reported to exhibit antimicrobial, antialgal, and antimycotic activities .

Action Environment

The action, efficacy, and stability of “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific conditions of the biological environment .

Propiedades

IUPAC Name |

ethyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHPOIVUNXIWGU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)

![3-{4-[(2-Thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3162942.png)

![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)

![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)

![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)

![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)